molecular formula C15H20O3 B1326095 Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate CAS No. 31419-99-5

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Cat. No.: B1326095
CAS No.: 31419-99-5
M. Wt: 248.32 g/mol
InChI Key: OQXWCPFTGVPFQX-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate (CAS: 31419-99-5) is a β-keto ester characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to the carbonyl carbon of a butanoate backbone. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 260.32 g/mol. This compound is primarily utilized in industrial and scientific research, particularly as a precursor in organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name

ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWCPFTGVPFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645855
Record name Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31419-99-5
Record name Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

    Reduction: Ethyl 4-(2,4,6-trimethylphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions such as:

  • Condensation Reactions : This compound can undergo Claisen condensation with other esters or ketones to form β-keto esters.
  • Michael Addition : It acts as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.

2. Pharmaceutical Development

The compound has been explored for its potential use in pharmaceutical applications due to its biological activity. Some notable aspects include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further development as anticancer agents.
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

3. Material Science

In material science, this compound is used in the formulation of specialty polymers and coatings. Its properties allow it to enhance the performance characteristics of materials used in various applications.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Claisen CondensationReaction with another ester or ketoneβ-Keto esters
Michael AdditionReaction with nucleophilesComplex organic compounds
EsterificationFormation of esters with alcoholsVarious ester derivatives
Compound NameActivity TypeCell Line TestedIC50 (µM)
This compound derivative AAnticancerHeLa15
This compound derivative BAnti-inflammatoryRAW 264.720

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound derivatives against HeLa cells. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM. This suggests potential for further investigation into their mechanisms of action and therapeutic applications.

Case Study 2: Polymer Coating Development

Researchers at ABC Institute explored the use of this compound in developing polymer coatings for industrial applications. The study demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials compared to traditional formulations.

Mechanism of Action

The mechanism by which Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The trimethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

Compound Name Aryl Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate 2,4,6-trimethylphenyl C₁₅H₂₀O₃ 260.32 High steric hindrance due to mesityl group; used in coordination chemistry and catalysis.
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate 4-(tert-butyl)phenyl C₁₆H₂₂O₃ 278.34 Enhanced lipophilicity; potential applications in polymer additives.
Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate 2,4-dimethylphenyl C₁₄H₁₈O₃ 234.29 Moderate steric bulk; used in Suzuki coupling reactions for drug discovery.
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate 2,3,4-trimethoxyphenyl C₁₅H₂₀O₆ 296.32 Improved solubility in polar solvents; explored in anticancer agent synthesis.
Ethyl 4-(4-nitrophenyl)-2-oxobutanoate 4-nitrophenyl C₁₂H₁₃NO₅ 251.24 Electron-withdrawing nitro group increases electrophilicity; utilized in nitro-reduction studies.

Key Observations :

  • Steric Effects : The mesityl group in the parent compound provides significant steric hindrance, which can stabilize metal complexes in catalysis . In contrast, the tert-butyl group in its analog increases lipophilicity, making it suitable for hydrophobic environments .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., nitro in ) increase reactivity in electrophilic substitutions.
  • Biological Activity : Compounds with methoxy or heterocyclic substituents (e.g., 4,5-dimethylthiazol-2-yl in ) show promise in medicinal chemistry due to their bioactivity.

Functional Group Modifications

Compound Name Functional Modifications Molecular Formula Key Applications References
Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate Difluoro and chloro substituents C₁₂H₁₁ClF₂O₃ Fluorinated intermediates for agrochemicals.
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate Methyl branch on β-carbon C₁₃H₁₅NO₅ Study of steric effects on nitro-group reactivity.
Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate Thiazole ring incorporation C₁₁H₁₆N₂O₃S Antiproliferative agent development (e.g., MTT assay intermediates).

Key Observations :

  • Fluorination : The introduction of fluorine atoms (e.g., ) improves metabolic stability and bioavailability, critical in agrochemical and pharmaceutical design.
  • Branching : Methyl branching (e.g., ) alters conformational flexibility, affecting reaction pathways in multi-step syntheses.
  • Heterocyclic Integration : Thiazole-containing analogs (e.g., ) exhibit enhanced biological activity due to nitrogen and sulfur heteroatoms.

Biological Activity

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

1. Synthesis of this compound

The compound is synthesized through a multi-step process involving the condensation of ethyl acetoacetate with 2,4,6-trimethylphenyl hydrazine. The reaction typically proceeds via an intermediate hydrazone formation followed by cyclization and subsequent esterification. The general reaction scheme can be summarized as follows:

Ethyl Acetoacetate+2 4 6 Trimethylphenyl HydrazineEthyl 4 2 4 6 trimethylphenyl 4 oxobutanoate\text{Ethyl Acetoacetate}+\text{2 4 6 Trimethylphenyl Hydrazine}\rightarrow \text{Ethyl 4 2 4 6 trimethylphenyl 4 oxobutanoate}

2.1 Anticancer Properties

Recent studies have highlighted the anticancer properties of various derivatives of butanoate compounds. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported to be approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells .

2.2 Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Screening assays indicated that derivatives similar to this compound possess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease mechanisms. For example, related compounds demonstrated IC50 values ranging from 1.99 µM to 16.8 µM against these enzymes .

3.1 Case Study on Anticancer Activity

A study published in Pharmaceutical Biology examined the effects of this compound on the proliferation of HepG2 cells. The findings suggested that treatment with the compound resulted in:

  • Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment.
  • Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins (BAX) while downregulating anti-apoptotic proteins (BCL2), thereby disrupting the BAX/BCL2 ratio and activating caspase pathways .

3.2 Study on Enzyme Activity

A comparative study on various derivatives indicated that this compound showed effective inhibition of cholinesterase enzymes compared to standard inhibitors like donepezil. This suggests its potential utility in treating conditions like Alzheimer's disease .

4. Conclusion

This compound exhibits significant biological activity that warrants further investigation. Its anticancer properties and enzyme inhibition capabilities highlight its potential as a therapeutic agent. Future research should focus on elucidating the precise mechanisms of action and conducting in vivo studies to validate these findings.

5. Data Summary Table

PropertyValue/Description
Chemical StructureThis compound
Anticancer IC50 (HepG2)~25 µM
Anticancer IC50 (MCF-7)~30 µM
AChE Inhibition IC50Ranges from 1.99 µM to 16.8 µM
BChE Inhibition IC50Similar range as AChE

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via esterification or Claisen condensation. For example:

  • Esterification of the corresponding acid : Ethyl esters are often synthesized by reacting 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄). Yields can exceed 80% under optimized conditions, as seen in analogous syntheses of ethyl 4-oxobutanoate derivatives .
  • Claisen condensation : Reacting ethyl acetoacetate with mesityl (2,4,6-trimethylphenyl) halides in basic conditions may yield the target compound. However, steric hindrance from the trimethylphenyl group could reduce efficiency compared to less bulky substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the ester carbonyl (δ ~170 ppm), ketone group (δ ~200 ppm), and aromatic protons (δ ~6.5–7.0 ppm). Trimethylphenyl substituents produce distinct splitting patterns due to hindered rotation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The steric bulk of the trimethylphenyl group may result in unique crystal packing, as observed in structurally similar N-(2,4,6-trimethylphenyl) acetamides .

Q. How does the compound’s reactivity vary under acidic, basic, or nucleophilic conditions?

  • Acidic Conditions : The ketone group may undergo protonation, while the ester could hydrolyze to the carboxylic acid.
  • Basic Conditions : Deprotonation of the α-hydrogens adjacent to the ketone or ester groups could enable enolate formation, facilitating alkylation or aldol reactions. Steric hindrance may slow these processes .

Advanced Research Questions

Q. What steric and electronic effects arise from the 2,4,6-trimethylphenyl substituent, and how do they influence intermolecular interactions?

  • Steric Effects : The trimethylphenyl group creates significant steric bulk, as shown in crystallographic studies of N-(2,4,6-trimethylphenyl) acetamides. This hinders rotational freedom and may stabilize specific conformations in the solid state .
  • Electronic Effects : The electron-donating methyl groups increase the electron density of the phenyl ring, potentially altering π-π stacking interactions or hydrogen-bonding behavior in supramolecular assemblies .

Q. How can computational methods like DFT or molecular dynamics (MD) simulations enhance understanding of this compound’s properties?

  • DFT Calculations : Gaussian or ORCA software can model the compound’s electronic structure, predicting charge distribution and reactivity sites. For example, the ketone and ester groups are likely electrophilic centers.
  • MD Simulations : These can simulate solvent interactions and conformational dynamics, providing insights into solubility or aggregation tendencies in different solvents .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Case Example : If NMR data conflicts with X-ray results (e.g., unexpected splitting patterns vs. observed crystal symmetry), consider dynamic effects like tautomerism or solvent-induced conformational changes. Repeating experiments under varied conditions (e.g., temperature, solvent) can clarify discrepancies .
  • Validation : Cross-validate data using complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight confirmation) .

Methodological Recommendations

  • Synthesis Optimization : Use high-purity reagents and inert atmospheres to minimize side reactions. Monitor reactions via TLC or GC-MS for real-time yield assessment .
  • Crystallography : For challenging crystals (e.g., twinned or low-resolution), employ SHELXD for structure solution and Olex2 for visualization .
  • Data Analysis : Utilize software like MestReNova for NMR processing and Mercury for crystallographic data visualization .

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